molecular formula C6H9O9P B564757 [(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate CAS No. 109620-90-8

[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate

Cat. No.: B564757
CAS No.: 109620-90-8
M. Wt: 256.10 g/mol
InChI Key: MIJPAVRNWPDMOR-UHFFFAOYSA-N
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Description

The compound [(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate is a complex organic molecule with significant biochemical and industrial relevance. This compound is characterized by its unique structural features, including multiple hydroxyl groups and a phosphate group, which contribute to its diverse chemical properties and applications.

Scientific Research Applications

[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate: has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and antioxidant properties.

    Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

L-Ascorbic acid 2-phosphate can be used as a culture medium supplement for the osteogenic differentiation of human adipose stem cells (hASCs) . It increases alkaline phosphatase (ALP) activity and expression of runx2A in hASCs during the osteogenic differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a furan derivative.

    Hydroxylation: The furan derivative undergoes hydroxylation to introduce hydroxyl groups at specific positions.

    Phosphorylation: The hydroxylated intermediate is then subjected to phosphorylation using a suitable phosphorylating agent, such as phosphorus oxychloride or phosphoric acid, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the purity of reagents, reaction conditions (temperature, pressure, pH), and purification techniques (crystallization, chromatography).

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl and phosphate groups can participate in substitution reactions, leading to the formation of esters, ethers, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate: can be compared with similar compounds such as:

    Sodium (2R)-2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate: This compound shares a similar furan structure but differs in its functional groups and reactivity.

    (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one: Another related compound with additional hydroxyl groups, affecting its chemical behavior and applications.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9O9P/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13/h2,4,7-9H,1H2,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJPAVRNWPDMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9O9P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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